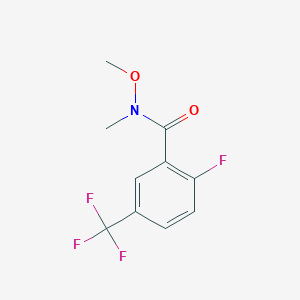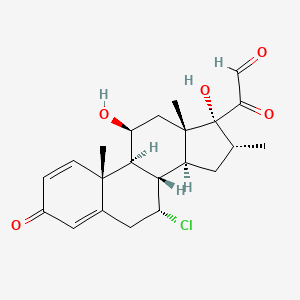
21-Dehydro Alclometasone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Dehydro Alclometasone is a synthetic corticosteroid derivative used primarily in dermatology. It is an impurity of Alclometasone, which is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties. The compound is characterized by its molecular formula C22H27ClO5 and a molecular weight of 406.90 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21-Dehydro Alclometasone involves several steps, starting from the basic steroid structureThe reaction conditions often involve the use of reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and SeO2 (Selenium dioxide) for specific oxidation steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
21-Dehydro Alclometasone undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: DDQ, SeO2.
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various hydroxylated and chlorinated derivatives of the original steroid structure. These derivatives often retain the anti-inflammatory and antipruritic properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
21-Dehydro Alclometasone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its effects on cellular processes and its potential as a model compound for steroid metabolism.
Medicine: Investigated for its therapeutic potential in treating inflammatory skin conditions.
Industry: Used in the development of new corticosteroid formulations and as a quality control standard in pharmaceutical manufacturing
Wirkmechanismus
The mechanism of action of 21-Dehydro Alclometasone involves binding to the glucocorticoid receptor. This complex then migrates to the nucleus, where it interacts with glucocorticoid response elements on the DNA. This interaction modulates the expression of various genes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 21-Dehydro Alclometasone include:
Alclometasone: The parent compound, known for its anti-inflammatory properties.
Hydrocortisone: Another corticosteroid with similar therapeutic uses.
Betamethasone: A more potent corticosteroid used in various inflammatory conditions.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can influence its potency, duration of action, and side effect profile compared to other corticosteroids .
Eigenschaften
Molekularformel |
C22H27ClO5 |
|---|---|
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C22H27ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,10-11,14-16,18-19,26,28H,6,8-9H2,1-3H3/t11-,14+,15-,16+,18-,19+,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
QJLYCLAGWJJJGQ-PHCHRAKRSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)C=O)O)C)O)C)Cl |
Kanonische SMILES |
CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)C=O)O)C)O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
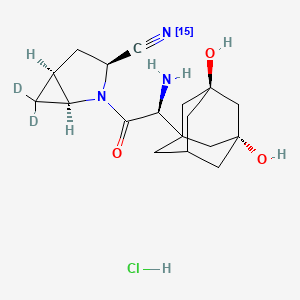
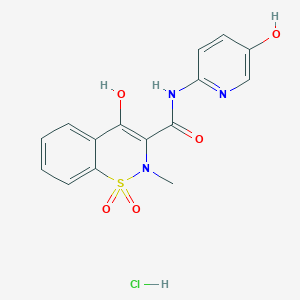
![4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B13847860.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)

![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
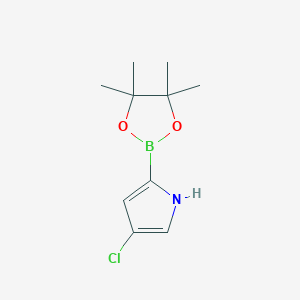
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)
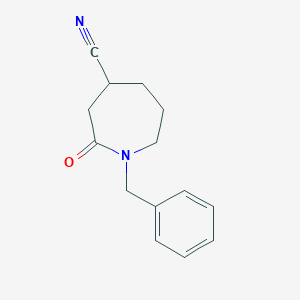

![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)
